1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine
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Overview
Description
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a trifluoromethyl group and a 1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the formation of the 1,3,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with a piperidine derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring and trifluoromethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like raltegravir and zibotentan, which contain the 1,3,4-oxadiazole core, are known for their biological activities.
Trifluoromethylated Piperidines: These compounds are often studied for their pharmacological properties and potential as drug candidates.
Uniqueness
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine is unique due to the combination of the oxadiazole ring and the trifluoromethyl group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O/c1-7-14-15-9(17-7)6-16-4-2-8(3-5-16)10(11,12)13/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZWQDYSNFCSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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